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Compound of Interest

Compound Name: Trimethylcyclohexanone

Cat. No.: B1229504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

3,3,5-trimethylcyclohexanone, a key intermediate in the synthesis of various organic

compounds, including polymers and pharmaceuticals.[1][2][3] The following sections detail the

infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this

compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of 3,3,5-trimethylcyclohexanone is achieved through a combination

of spectroscopic techniques. Each method provides unique insights into the molecular

structure, and the collective data confirms the presence of the carbonyl group, the arrangement

of methyl groups, and the overall cyclohexanone framework.

Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of 3,3,5-trimethylcyclohexanone is characterized by a strong absorption

band indicative of the carbonyl (C=O) stretching vibration, a hallmark of ketones.[4][5]
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Vibrational Mode **Frequency (cm⁻¹) ** Intensity

C=O Stretch ~1715 Strong

C-H Stretch (Alkyl) ~2952 Strong

Data sourced from NIST Chemistry WebBook and other spectroscopic databases.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of

protons and their neighboring environments. For 3,3,5-trimethylcyclohexanone, the spectrum

shows distinct signals for the methyl protons and the methylene and methine protons on the

cyclohexanone ring.[8][9]

Proton Environment
Chemical Shift (δ,

ppm)
Multiplicity Integration

-CH₃ (at C3) ~1.0 Singlet 6H

-CH₃ (at C5) ~0.9 Doublet 3H

-CH₂- (ring) 1.5 - 2.5 Multiplet 4H

-CH- (ring) ~2.2 Multiplet 1H

Note: Chemical shifts are approximate and can vary based on the solvent and instrument

frequency. Data is typically acquired in CDCl₃.[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-

equivalent carbon atoms.[10][11]
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Carbon Environment Chemical Shift (δ, ppm)

C=O ~212

C(CH₃)₂ (C3) ~35

CH-CH₃ (C5) ~30

-CH₂- (ring) 45-55

-CH₃ (at C3) ~25

-CH₃ (at C5) ~22

Note: Chemical shifts are approximate and referenced to a standard. Data is typically acquired

in CDCl₃.[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its identity.[12][13][14] The mass spectrum of 3,3,5-

trimethylcyclohexanone shows a molecular ion peak corresponding to its molecular weight

(140.22 g/mol ).[12][13]

m/z Relative Intensity (%) Assignment

140 ~20 [M]⁺

125 ~15 [M-CH₃]⁺

83 100 [M-C₄H₇O]⁺ (base peak)

69 ~55 [C₅H₉]⁺

55 ~45 [C₄H₇]⁺

Data represents a typical electron ionization (EI) mass spectrum.[12]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Infrared (IR) Spectroscopy
Objective: To identify the carbonyl and alkyl functional groups.

Methodology:

Sample Preparation: For a liquid sample like 3,3,5-trimethylcyclohexanone, a thin film is

prepared. A small drop of the neat liquid is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean KBr plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The background spectrum is automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, with

particular attention to the carbonyl stretching frequency around 1715 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

Methodology:

Sample Preparation:

Approximately 5-10 mg of 3,3,5-trimethylcyclohexanone is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]
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A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition for ¹H NMR:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include the spectral width, acquisition time, and relaxation delay.

Data Acquisition for ¹³C NMR:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each carbon.

A larger number of scans is usually required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier

transformed to produce the frequency-domain spectrum. The spectra are then phased,

baseline-corrected, and referenced. Chemical shifts, multiplicities, and integrations (for ¹H)

are analyzed to assign the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: The sample can be introduced directly or, more commonly, via a gas

chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of

the sample in a volatile solvent (e.g., dichloromethane) is injected.
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Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a

function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern

is analyzed to support the proposed structure.[16]

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3,3,5-

trimethylcyclohexanone using the spectroscopic methods described.
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Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1229504#spectroscopic-data-of-3-3-5-
trimethylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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